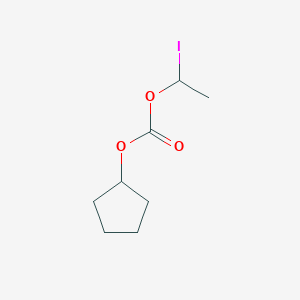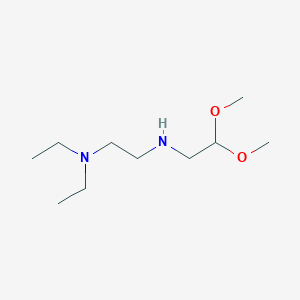
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is an organic compound with a unique structure that includes both dimethoxyethyl and diethyl groups attached to an ethylenediamine backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine typically involves the reaction of ethylenediamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or other nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Applications De Recherche Scientifique
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine has several applications in scientific research:
Mécanisme D'action
The mechanism by which n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
n’-(2,2-Dimethoxyethyl)-n-methylamine: This compound has a similar structure but with a methyl group instead of diethyl groups.
n’-(2,2-Dimethoxyethyl)-n,n-dimethyl-ethylenediamine: Similar to the target compound but with dimethyl groups instead of diethyl groups
Uniqueness
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Propriétés
Formule moléculaire |
C10H24N2O2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O2/c1-5-12(6-2)8-7-11-9-10(13-3)14-4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
HBWNFTOMJDGYRM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC(OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

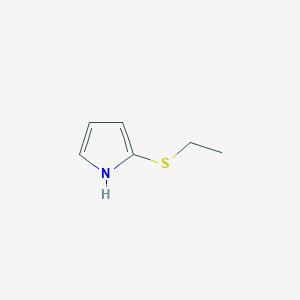
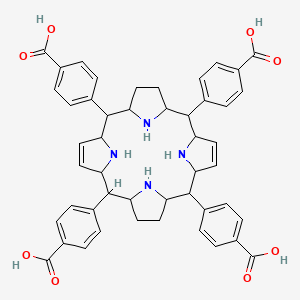
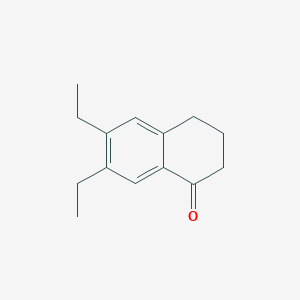
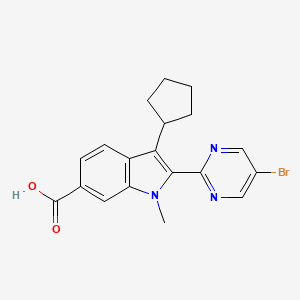
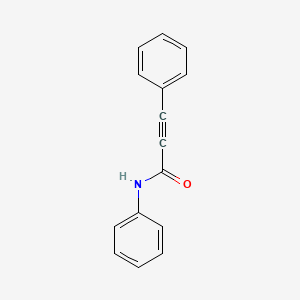
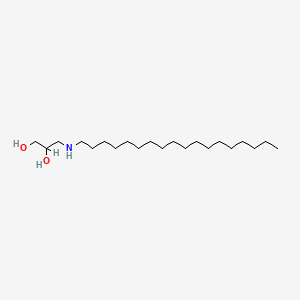
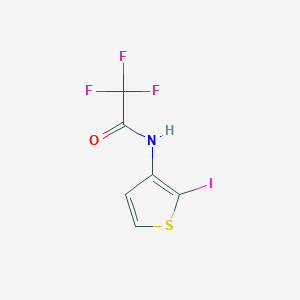
![Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)
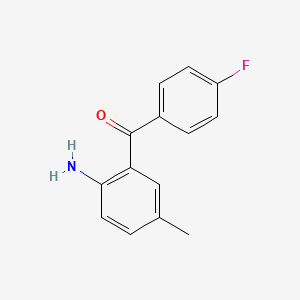
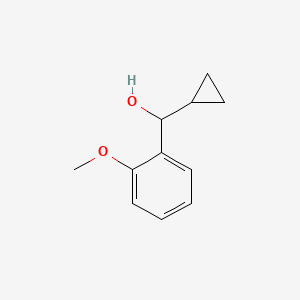
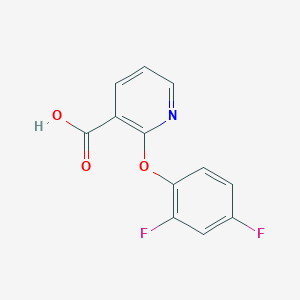
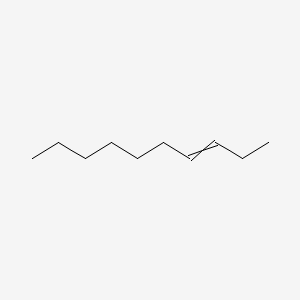
![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)
